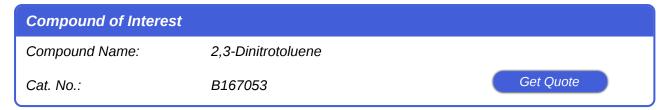


Environmental Fate and Persistence of 2,3-Dinitrotoluene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dinitrotoluene (2,3-DNT) is a nitroaromatic compound and one of the six isomers of dinitrotoluene. While it is a minor component of technical grade dinitrotoluene mixtures, its environmental persistence and fate are of significant concern due to its potential toxicity.[1] This technical guide provides a comprehensive overview of the current scientific understanding of the environmental behavior of 2,3-DNT, with a focus on its physical and chemical properties, biodegradation, abiotic degradation processes, and environmental persistence. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of key processes to aid researchers in understanding and predicting the environmental impact of this compound.

Physicochemical Properties

The environmental transport and fate of **2,3-Dinitrotoluene** are largely governed by its physicochemical properties. These properties determine its partitioning between air, water, and soil, as well as its susceptibility to various degradation mechanisms. A summary of key properties is presented in Table 1.



Property	Value	Reference	
Molecular Formula	C7H6N2O4	[2]	
Molecular Weight	182.13 g/mol	[1]	
Appearance	Yellow crystalline solid	w crystalline solid [1]	
Water Solubility	270 mg/L at 22 °C	[2]	
Vapor Pressure	1.6 x 10 ⁻⁴ mm Hg at 25 °C	[2]	
Henry's Law Constant	9.3 x 10 ⁻⁸ atm·m³/mol (estimated)	[2]	
Log Octanol-Water Partition Coefficient (Log Kow)	2.18 (estimated for all isomers)	[2]	
Soil Organic Carbon-Water Partitioning Coefficient (Koc)	370 - 587 (estimated)	[2]	

Key Insights:

- The moderate water solubility of 2,3-DNT suggests its potential for transport in surface water and groundwater.[2]
- Its low vapor pressure and Henry's Law constant indicate that volatilization from water and moist soil surfaces is not a significant fate process.[2]
- The estimated Log Kow and Koc values suggest a moderate potential for sorption to soil and sediment, which could retard its mobility in the subsurface.[2]

Environmental Fate and Persistence

The persistence of 2,3-DNT in the environment is a result of its resistance to degradation. The following sections detail the biotic and abiotic processes that contribute to its transformation and breakdown.

Biodegradation



2,3-Dinitrotoluene is notably more resistant to biodegradation than other DNT isomers like 2,4-DNT and 2,6-DNT.[1] Studies have shown that while the latter two can be biodegraded, 2,3-DNT is apparently not readily biodegradable under many conditions.[1]

However, co-metabolism of 2,3-DNT has been observed. In the presence of a more readily degradable carbon source, such as yeast extract, microbial communities have been shown to degrade 2,3-DNT.[2] One study reported degradation rates of 3.1×10^{-10} mL/cell-hr in pond water and 5.9×10^{-10} mL/cell-hr in bay water when yeast extract was added.[2] A Pseudomonas sp. capable of degrading 2,4-DNT has also been shown to be capable of transforming 2,3-DNT, although the specific metabolic products were not identified.[3]

Proposed Biodegradation Pathway:

While a complete, experimentally verified biodegradation pathway for 2,3-DNT is not available, the initial steps are likely analogous to those observed for other DNT isomers. The proposed pathway involves the initial oxidation of the aromatic ring by a dioxygenase enzyme, leading to the formation of a substituted catechol. This is followed by ring cleavage and further degradation.



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A proposed initial step in the aerobic biodegradation of **2,3-Dinitrotoluene**.

Abiotic Degradation

Abiotic processes, including photolysis and hydrolysis, can also contribute to the degradation of 2,3-DNT in the environment.

Photolysis: Dinitrotoluene isomers are susceptible to direct photolysis in sunlight.[2] The photolysis half-life of DNT isomers in surface water under summer conditions is estimated to be around 32 hours.[1][2] The quantum yields for DNT isomers in aqueous solution range from 0.00004 to 0.00672 at 313 nm.[2]



Hydrolysis: Dinitrotoluenes are generally resistant to hydrolysis due to the lack of hydrolyzable functional groups.[2] However, under alkaline conditions, hydrolysis can occur, although DNTs are more resistant to this process than more highly nitrated compounds like TNT.[1]

Environmental Persistence Summary

The persistence of 2,3-DNT is influenced by a combination of its resistance to biodegradation and the rates of abiotic degradation processes. The following table summarizes the limited available data on its persistence.

Environmental Compartment	Process	Half- life/Degradation Rate	Reference
Surface Water	Photolysis	~32 hours (for DNT isomers)	[1][2]
Water (with co- substrate)	Biodegradation	3.1 x 10 ⁻¹⁰ mL/cell-hr (Pond water + yeast extract)	[2]
Water (with co- substrate)	Biodegradation	5.9 x 10 ⁻¹⁰ mL/cell-hr (Bay water + yeast extract)	[2]
Atmosphere	Reaction with OH radicals	~84 days (estimated for DNT isomers)	[2]

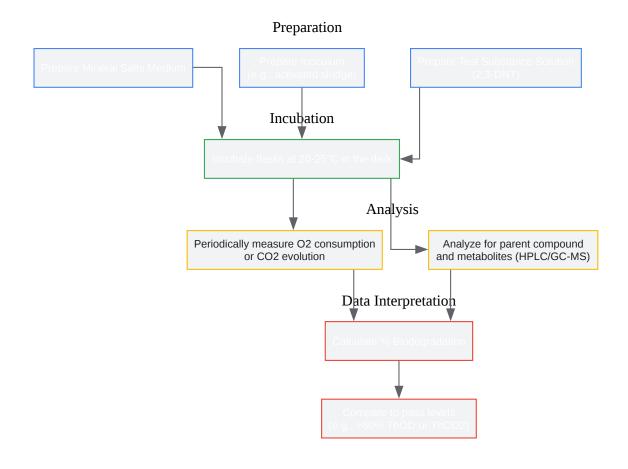
Experimental Protocols

This section outlines general methodologies for key experiments used to assess the environmental fate of dinitrotoluenes.

Biodegradation Assessment in Water (OECD 301)

This protocol provides a framework for assessing the ready biodegradability of a substance in an aerobic aqueous medium.





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Workflow for assessing the ready biodegradability of **2,3-Dinitrotoluene**.

Methodology:

- Preparation: A mineral salts medium is prepared and inoculated with a small volume of an inoculum, typically activated sludge from a wastewater treatment plant. The test substance, 2,3-DNT, is added as the sole source of organic carbon at a concentration of 10-20 mg/L.
- Incubation: The test flasks are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.



- Analysis: The extent of biodegradation is determined by measuring the consumption of dissolved oxygen (BOD) or the production of carbon dioxide. The disappearance of the parent compound and the formation of metabolites can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Data Interpretation: The percentage of biodegradation is calculated based on the measured parameter relative to the theoretical maximum. A substance is considered readily biodegradable if it reaches a pass level of >60% of the theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO2) production within the 28-day period.

Soil Sorption Assessment (OECD 106)

This protocol describes a batch equilibrium method to determine the adsorption/desorption of a substance to soil.

Methodology:

- Soil Preparation: A well-characterized soil is air-dried and sieved.
- Equilibration: A known mass of soil is equilibrated with a solution of 2,3-DNT of known concentration in a background electrolyte solution (e.g., 0.01 M CaCl₂). Several concentrations are typically tested.
- Separation: After an equilibration period (e.g., 24 hours) with shaking, the solid and liquid phases are separated by centrifugation.
- Analysis: The concentration of 2,3-DNT remaining in the aqueous phase is determined by HPLC or another suitable analytical method.
- Calculation: The amount of 2,3-DNT sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The soil-water partition coefficient (Kd) is then calculated. The organic carbon-normalized partition coefficient (Koc) can be calculated by dividing Kd by the fraction of organic carbon in the soil.

Logical Relationships in Environmental Fate



The environmental fate of 2,3-DNT is a complex interplay of its properties and various environmental processes. The following diagram illustrates these relationships.

Physicochemical Properties Water Solubility Influences Influences Environmental Processes Leaching Volatilization Sorpton Biodegradation Photolysis reduces Environmental Fate Mobility reduces influences distribution Persistence

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